molecular formula C15H13N3O4 B2383538 2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile CAS No. 945299-73-0

2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile

Cat. No. B2383538
CAS RN: 945299-73-0
M. Wt: 299.286
InChI Key: YGLZAZROTZHNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile, also known as DMNBN, is a synthetic organic compound that is a member of the nitrobenzonitrile family. It is a white crystalline solid with a molecular weight of 254.2 g/mol. DMNBN has a variety of applications in the scientific research field, including its use as a reagent in chemical synthesis and as an analytical tool in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile is not well understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters in the brain, and inhibition of this enzyme can lead to increased levels of these neurotransmitters. This can have a variety of effects on the body, including increased alertness, improved mood, and enhanced cognitive performance.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to act as an inhibitor of MAO, which can lead to increased levels of neurotransmitters in the brain. This can have a variety of effects on the body, including increased alertness, improved mood, and enhanced cognitive performance. In addition, this compound has been shown to act as an antioxidant, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it can be used as a reagent in chemical synthesis and as an analytical tool in the field of biochemistry and physiology. However, there are some limitations to its use. This compound is not very soluble in water and is not very stable in light or heat. In addition, the mechanism of action of this compound is not well understood, so the effects of its use in laboratory experiments are not always predictable.

Future Directions

For the use of 2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile include further research into its mechanism of action and potential therapeutic applications. Additionally, more research into its effects on cellular processes and its potential use as an antioxidant could be beneficial. Furthermore, further research into its use as a reagent in chemical synthesis and as an analytical tool in the field of biochemistry and physiology could lead to new applications for this compound. Finally, further research into its potential use in drug development could lead to new therapeutic agents.

Synthesis Methods

2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile can be synthesized using a variety of methods. One method involves the reaction of 2,3-dimethoxybenzaldehyde with nitrobenzene in the presence of sodium hydroxide and a catalytic amount of sulfuric acid. This reaction produces this compound as a white crystalline solid.

Scientific Research Applications

2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile has several applications in scientific research. It is used as a reagent in chemical synthesis and as an analytical tool in the field of biochemistry and physiology. It has been used as a substrate in the enzymatic synthesis of a variety of compounds, including amino acids, peptides, and proteins. In addition, it has been used to study the effects of various drugs on cellular processes.

properties

IUPAC Name

2-(2,3-dimethoxyanilino)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-21-14-5-3-4-13(15(14)22-2)17-12-7-6-11(18(19)20)8-10(12)9-16/h3-8,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLZAZROTZHNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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